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Compound of Interest

Compound Name: 4-Ethoxy-2-fluoro-1-nitrobenzene

Cat. No.: B1601056

An In-depth Technical Guide to 4-Ethoxy-2-
fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Ethoxy-2-fluoro-1-nitrobenzene (CAS Number: 28987-48-6), a valuable
intermediate in organic synthesis. This document is intended to be a key resource for
researchers and professionals involved in drug development and other scientific endeavors
requiring detailed knowledge of this compound.

Core Physical and Chemical Properties

4-Ethoxy-2-fluoro-1-nitrobenzene is a substituted aromatic compound with the molecular
formula CsHsFNOs. Its chemical structure features an ethoxy group and a fluorine atom
attached to a nitrobenzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-
Ethoxy-2-fluoro-1-nitrobenzene.
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Property Value Source

Molecular Formula CsHsFNO3 --INVALID-LINK--

Molecular Weight 185.15 g/mol --INVALID-LINK--

Melting Point 47-49 °C --INVALID-LINK--[1]

Boiling Point 122.1°C --INVALID-LINK--[1]

Density (Predicted) 1.268 g/cm3 --INVALID-LINK--[2]

Solubility Soluble in common organic General chemical knowledge
solvents.

CAS Number 28987-48-6 --INVALID-LINK--[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene is through a
nucleophilic aromatic substitution (SNA) reaction. This involves the reaction of a
difluoronitrobenzene derivative with an ethoxide source.

General Synthesis Workflow

The logical workflow for the synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene is depicted in the
following diagram:
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Caption: Synthesis workflow for 4-Ethoxy-2-fluoro-1-nitrobenzene.

Experimental Protocol: Nucleophilic Aromatic
Substitution

While a specific peer-reviewed detailed protocol for the synthesis of 4-Ethoxy-2-fluoro-1-

nitrobenzene is not readily available, the following general procedure is based on established

methodologies for similar nucleophilic aromatic substitution reactions.

Materials:

2,4-Difluoronitrobenzene

Sodium metal or Sodium ethoxide

Anhydrous Ethanol

Diethyl ether

Saturated aqueous ammonium chloride solution
Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Procedure:

Preparation of Sodium Ethoxide (if not using commercially available ethoxide): In a flame-
dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add
sodium metal to anhydrous ethanol at 0 °C. The reaction is exothermic and produces
hydrogen gas, so proper precautions must be taken.

Reaction: To the freshly prepared sodium ethoxide solution (or a solution of commercial
sodium ethoxide in ethanol) at 0 °C, add 2,4-difluoronitrobenzene dropwise with stirring. The
fluorine atom at the para position is more activated towards nucleophilic attack due to the
electron-withdrawing nitro group.
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e Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) to determine the consumption of the starting material.

o Workup: Once the reaction is complete, the mixture is typically quenched by the addition of a
saturated aqueous ammonium chloride solution. The product is then extracted with an
organic solvent such as diethyl ether. The combined organic layers are washed with water
and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under
reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization to yield pure 4-Ethoxy-2-fluoro-1-nitrobenzene.

Spectral Data (Predicted)

As experimental spectral data for 4-Ethoxy-2-fluoro-1-nitrobenzene is not widely available in
public databases, the following information is based on predictions and analysis of similar
compounds. Researchers should obtain their own analytical data for confirmation.

H NMR (Predicted)

The proton NMR spectrum of 4-Ethoxy-2-fluoro-1-nitrobenzene is expected to show the
following signals:

e Atriplet corresponding to the methyl protons (-CHs) of the ethoxy group.
e A guartet corresponding to the methylene protons (-CHz-) of the ethoxy group.

 Signals in the aromatic region corresponding to the three protons on the benzene ring. The
coupling patterns will be influenced by both the fluorine and the adjacent protons.

3C NMR (Predicted)

The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon
atoms in the molecule, including the two carbons of the ethoxy group and the six carbons of the
aromatic ring. The carbon attached to the fluorine atom will exhibit a characteristic C-F
coupling.
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IR Spectroscopy (Predicted)

The infrared spectrum would likely display characteristic absorption bands for:

Aromatic C-H stretching.

Asymmetric and symmetric stretching of the nitro group (NO2).

C-O-C stretching of the ether linkage.

C-F stretching.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M*) corresponding to
the molecular weight of the compound (185.15 g/mol ). Fragmentation patterns would likely
involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Chemical Reactivity and Applications

4-Ethoxy-2-fluoro-1-nitrobenzene is a versatile intermediate in organic synthesis. The
presence of the nitro group, the fluorine atom, and the ethoxy group allows for a variety of
chemical transformations.

o Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,
providing a route to 3-fluoro-4-ethoxyaniline, a valuable building block for pharmaceuticals
and agrochemicals.

o Further Nucleophilic Aromatic Substitution: The remaining fluorine atom can potentially
undergo further nucleophilic substitution under more forcing conditions, allowing for the
introduction of other functional groups.

The logical relationship for a key chemical transformation is illustrated below:
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[4-Ethoxy-2-f|uoro-l-nitrobenzene]

Nitro Group Reduction 3-Fluoro-4-ethoxyaniline

Reducing Agent
(e.g., Hz2, Pd/C or SnCl2)
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Caption: Reduction of the nitro group in 4-Ethoxy-2-fluoro-1-nitrobenzene.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling 4-Ethoxy-2-fluoro-1-nitrobenzene. Work should be
conducted in a well-ventilated fume hood. For detailed safety information, please refer to the
Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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